![molecular formula C12H13NO3 B14364515 3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol CAS No. 94039-69-7](/img/structure/B14364515.png)
3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol typically involves the reaction of isoquinoline with a suitable diol derivative under specific conditions. One common method involves the use of isoquinoline and glycidol in the presence of a base catalyst to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isoquinoline moiety can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted isoquinoline compounds.
科学的研究の応用
3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets. The isoquinoline moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
- 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-propane-1,3-diol
- 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-ethanol
- (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-methanol
Comparison: 3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol is unique due to its specific substitution pattern on the isoquinoline ring and the presence of the propane-1,2-diol moiety. This structural uniqueness contributes to its distinct chemical and biological properties compared to other isoquinoline derivatives.
特性
CAS番号 |
94039-69-7 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
3-isoquinolin-4-yloxypropane-1,2-diol |
InChI |
InChI=1S/C12H13NO3/c14-7-10(15)8-16-12-6-13-5-9-3-1-2-4-11(9)12/h1-6,10,14-15H,7-8H2 |
InChIキー |
JFCRVNZKNGZNLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC=C2OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


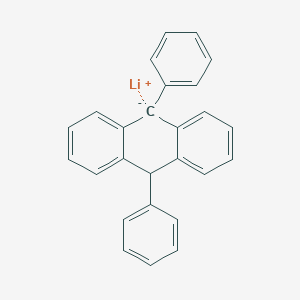
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
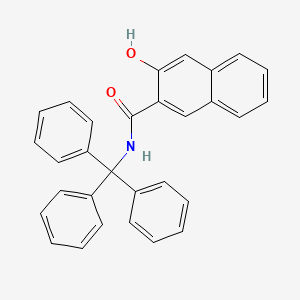
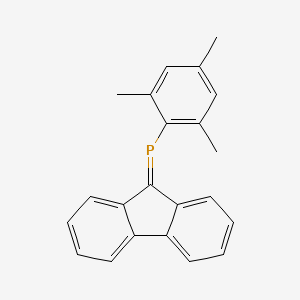
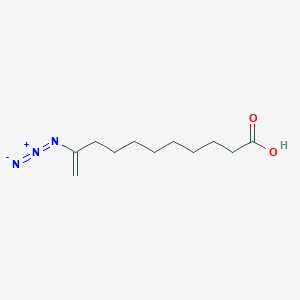
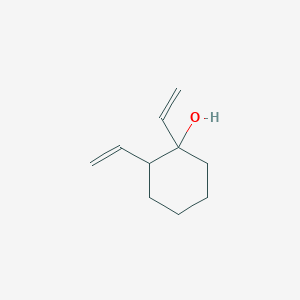

![Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-](/img/structure/B14364474.png)
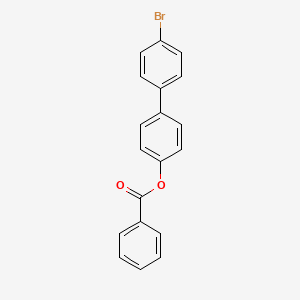

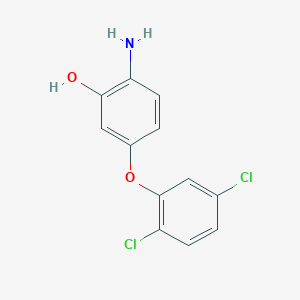
![9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-](/img/structure/B14364505.png)
